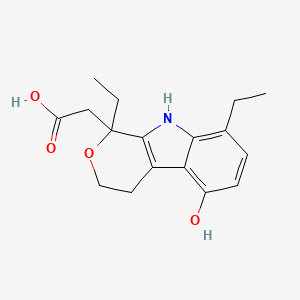![molecular formula C12H24N2O B15291281 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be achieved through multicomponent reactions (MCRs), such as the Ugi reaction. This method involves the reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions . Another approach involves the ring-opening/recyclization reactions, which provide a novel route to the synthesis of oxazepines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These methods are favored due to their efficiency and the ability to produce high yields of the desired compound. The choice of solvents and reaction conditions can be optimized to enhance the selectivity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazepine-4,7-dione derivatives, while reduction can produce various reduced oxazepine derivatives .
Aplicaciones Científicas De Investigación
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine can be compared with other similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives. These compounds share a similar oxazepine ring structure but differ in their substituents and overall molecular architecture. The unique isobutyl group in this compound distinguishes it from other oxazepine derivatives, potentially leading to different chemical and biological properties .
List of Similar Compounds
- Dibenzo[b,f][1,4]oxazepine
- Dibenzo[b,e][1,4]oxazepine
- Dibenzo[c,f][1,2]oxazepine
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
InChI |
InChI=1S/C12H24N2O/c1-10(2)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,3-9H2,1-2H3 |
Clave InChI |
MTKMILKXAJGUJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCOCC2C1CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)






